molecular formula C22H27N5O5 B11457755 Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

Cat. No.: B11457755
M. Wt: 441.5 g/mol
InChI Key: JBLFFXQCOMYZFB-UHFFFAOYSA-N
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Description

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate is a heterocyclic compound featuring a fused purino-diazepine core. Its structure includes a 1-methyl-2,4-dioxo tetrahydropurino[7,8-a][1,3]diazepine scaffold substituted with a 4-ethoxyphenyl group at position 10 and an ethyl acetate moiety at position 2.

Properties

Molecular Formula

C22H27N5O5

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

InChI

InChI=1S/C22H27N5O5/c1-4-31-16-10-8-15(9-11-16)25-12-6-7-13-26-18-19(23-21(25)26)24(3)22(30)27(20(18)29)14-17(28)32-5-2/h8-11H,4-7,12-14H2,1-3H3

InChI Key

JBLFFXQCOMYZFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core diazepino[1,2-g]purine structure, followed by the introduction of the ethoxyphenyl and ethyl acetate groups. Common reagents used in these reactions include ethyl acetate, ethoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Research indicates that compounds in the diazepinopurinedione class exhibit significant biological activities. For instance, studies have shown that related compounds possess anticonvulsant properties and exhibit affinity for adenosine receptors. These activities suggest potential applications in treating neurological disorders such as epilepsy .

Anticonvulsant Properties

In vivo studies have demonstrated that certain diazepinopurinediones can provide protection against seizures in animal models. For example, one study reported a compound with a similar structure showing 100% protection at a dosage of 100 mg/kg in maximal electroshock tests without neurotoxic effects . This highlights the therapeutic potential of ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate in anticonvulsant therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The incorporation of specific substituents on the diazepine ring and purine core can significantly influence its interaction with biological targets. For instance:

Substituent Effect on Activity
Ethoxy groupEnhances lipophilicity and receptor binding
Methyl groupModulates pharmacokinetics
Dioxo groupsIncreases binding affinity to receptors

Case Studies

Several case studies have explored the pharmacological profiles of diazepinopurinediones:

  • Anticonvulsant Activity : A study highlighted the anticonvulsant effects of related compounds in various seizure models. The best-performing derivatives showed significant efficacy without neurotoxicity .
  • Adenosine Receptor Binding : Research has demonstrated that these compounds can bind to adenosine receptors with varying affinities. This interaction is essential for their proposed mechanism of action in neurological therapies .
  • Structural Studies : X-ray crystallography has been employed to elucidate the three-dimensional structures of these compounds, providing insights into their conformational dynamics and interactions at the molecular level .

Mechanism of Action

The mechanism of action of ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Core Structure Molecular Weight Melting Point (°C) Key Substituents
Target Compound Purino-diazepine Not Provided Not Provided 4-ethoxyphenyl, ethyl acetate
Compound 1l () Imidazo-pyridine 576.56 243–245 4-nitrophenyl, diethyl esters
9-(R)-6,11-Dihydrodibenzo[c,f][1,2,5]thiadiazepine () Dibenzo-thiadiazepine ~350 (estimated) Not Provided Aryl, sulfonamide

Bioactivity and Target Correlations

While explicit bioactivity data for the target compound are absent, demonstrates that structurally similar compounds cluster into groups with shared modes of action. For example:

  • Tetrahydroimidazo-pyridines : Derivatives like 1l may exhibit CNS activity due to their structural resemblance to GABA receptor ligands.
  • Dibenzo-thiadiazepines : These compounds often target ion channels or enzymes via sulfonamide interactions .

Computational similarity metrics (e.g., Tanimoto and Dice indexes) could quantify structural overlap between the target compound and known bioactive molecules, enabling predictive bioactivity modeling .

Computational and Analytical Comparisons

  • Molecular Similarity Metrics : Tanimoto and Morgan fingerprints () would facilitate quantitative comparisons between the target compound and inhibitors of phosphodiesterases or kinases, given the purine-like core .
  • Mass Spectrometry Dereplication : Molecular networking () could identify metabolites or analogs of the target compound by matching fragmentation patterns (cosine scores >0.8) to databases .

Table 2: Computational Similarity Analysis (Hypothetical)

Compound Pair Tanimoto (MACCS) Dice (Morgan) Predicted Shared Targets
Target vs. Compound 1l 0.65 0.70 Kinases, esterases
Target vs. Dibenzo-thiadiazepine 0.55 0.60 Ion channels, sulfotransferases

Biological Activity

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a diazepine ring and several functional groups that may contribute to its biological activity. The molecular formula is C21H25N5O5C_{21}H_{25}N_{5}O_{5}, with a molecular weight of approximately 427.5 g/mol .

PropertyValue
Molecular Formula C21H25N5O5
Molecular Weight 427.5 g/mol
CAS Number Not specified

Synthesis

The synthesis of this compound has been explored in various studies. Typically, it involves multi-step reactions including the formation of the diazepine core followed by the introduction of ethoxy and acetyl groups.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • Antifungal Activity : The same studies also reported antifungal effects against species like Candida albicans and Aspergillus fumigatus.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding which leads to various biological effects. The precise pathways remain to be fully elucidated but are likely related to its structural features that allow for interaction with biological macromolecules.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study synthesized a series of compounds related to ethyl derivatives and tested their antimicrobial efficacy. Results indicated that certain compounds showed promising activity against both gram-positive and gram-negative bacteria .
  • Mechanistic Insights : Further research is needed to clarify the specific targets within microbial cells that are affected by this compound. Understanding these interactions can lead to the development of new therapeutic agents.
  • Comparative Analysis : In comparative studies with other known antimicrobial agents, derivatives of ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo...] were found to have comparable or superior activity against certain pathogens .

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